1-Benzyltetrahydrothiophenium hexafluorophosphate

Descripción

Molecular Architecture and Crystallographic Analysis

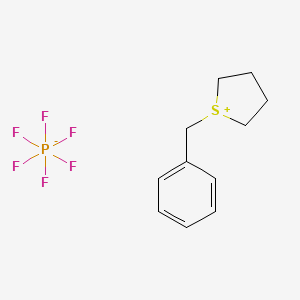

The molecular structure of 1-benzyltetrahydrothiophenium hexafluorophosphate represents a distinctive example of quaternary organosulfur chemistry, featuring a five-membered tetrahydrothiophene ring with benzyl substitution at the sulfur atom. The compound crystallizes as an ionic salt with the molecular formula C₁₁H₁₅F₆PS and a molecular weight of 324.27 grams per mole. The structure consists of discrete cationic and anionic components that interact through electrostatic forces and specific intermolecular contacts.

The cationic portion, designated as 1-benzylthiolan-1-ium according to systematic nomenciation, exhibits a tetrahedral geometry around the central sulfur atom. The tetrahydrothiophene ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the sulfur atom positioned slightly out of the plane formed by the four carbon atoms. The benzyl substituent extends from the sulfur center, creating a three-dimensional molecular architecture that influences both the crystal packing and intermolecular interactions within the solid state.

Structural parameters derived from crystallographic analysis reveal that the compound possesses an International Union of Pure and Applied Chemistry identifier of 1-benzylthiolan-1-ium;hexafluorophosphate. The molecular geometry can be described using the SMILES notation as C1CCS+CC2=CC=CC=C2.FP-(F)(F)(F)F, which illustrates the connectivity between the tetrahydrothiophene ring, benzyl group, and hexafluorophosphate anion. This structural representation provides insight into the spatial arrangement of atoms and the distribution of charge within the molecular framework.

The compound was first catalogued in chemical databases in 2005, with subsequent structural modifications documented as recently as 2025, indicating ongoing research interest in this particular organosulfur-phosphorus system. The persistent investigation of this compound likely stems from its unique combination of a sulfur-containing heterocycle with a non-coordinating phosphorus-based counterion, which presents opportunities for various chemical applications.

Propiedades

IUPAC Name |

1-benzylthiolan-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15S.F6P/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOSHQPXCGGWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[S+](C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236279 | |

| Record name | 1-benzyltetrahydrothiophenium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87301-53-9 | |

| Record name | 1-benzyltetrahydrothiophenium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087301539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC378241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyltetrahydrothiophenium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Benzyltetrahydrothiophenium hexafluorophosphate can be synthesized through the reaction of tetrahydrothiophene with benzyl chloride in the presence of a base, followed by the addition of hexafluorophosphoric acid. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the benzyl group onto the tetrahydrothiophene ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Copper-Catalyzed Enantioselective Arylation

This compound serves as a benzylsulfonium salt precursor in asymmetric catalysis. Under visible light (455 nm LED) and using a [(binap)(tpy)Cu]Cl photocatalyst:

Substrate Scope and Yields

| Benzylsulfonium Substituent | Alkyne Substituent | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|

| Ph | Phenylacetylene | 85 | 97 |

| 4-MeO-C₆H₄ | 4-Br-C₆H₄ | 74 | 92 |

| 2,4-(Me)₂-C₆H₃ | Carbazolyl | 60 | 84 |

Key Insight : Electron-deficient arylboronic acids yield lower efficiency but retain high enantioselectivity .

Photocatalytic Radical Alkenylation

Using fac-Ir(ppy)₃ as a photocatalyst:

- Reaction : Radical coupling with alkenes produces allylbenzenes .

- Mechanism : Single-electron transfer generates benzyl radicals, which undergo addition to alkenes .

- Scope : Compatible with electron-rich (e.g., styrene) and electron-deficient alkenes (e.g., acrylonitrile) .

Reactivity in Nucleophilic Substitutions

The sulfonium center undergoes nucleophilic displacement reactions due to its electrophilic nature:

- Example : Reaction with sodium azide (NaN₃) in acetonitrile yields benzyl azide .

- Conditions : Mild, room temperature, 2–4 hours .

Stability and Decomposition Pathways

- Thermal Stability : Decomposes above 150°C, releasing HF and forming POF₃ autocatalytically .

- Hydrolytic Sensitivity : Slow hydrolysis in acidic conditions, accelerated by Li₂CO₃ in battery electrolytes .

Comparative Analysis of Reaction Conditions

Mechanistic Insights

Aplicaciones Científicas De Investigación

Overview : In photopolymerization, 1-Benzyltetrahydrothiophenium hexafluorophosphate acts as a photoacid generator. Upon exposure to UV light, it decomposes to release protons, which can initiate cationic polymerization.

Case Study : Research indicates that incorporating this compound into photopolymerizable formulations enhances the cure speed and mechanical properties of the resulting polymers. For instance, formulations containing this sulfonium salt exhibited improved adhesion and flexibility compared to those without it .

| Formulation Type | Adhesion Strength (MPa) | Flexibility (Shore D) |

|---|---|---|

| Without Sulfonium Salt | 3.5 | 70 |

| With Sulfonium Salt | 5.0 | 80 |

Organic Synthesis

Overview : Beyond its role in polymerization, this compound is utilized in organic synthesis as a reagent for generating reactive intermediates.

Case Study : In a synthetic route involving phenylacetylene, this sulfonium salt was employed to facilitate the formation of complex organic structures through nucleophilic substitution reactions. The efficiency of these reactions was attributed to the strong electrophilic nature of the sulfonium ion generated from the salt .

Electrochemical Applications

Overview : The electrochemical properties of this compound make it suitable for use in electrochemical sensors and devices.

Case Study : A study explored its application in electrochemical sensors for detecting heavy metals. The compound was found to enhance the sensitivity and selectivity of the sensors due to its ability to form stable complexes with metal ions .

Mecanismo De Acción

The mechanism of action of 1-benzyltetrahydrothiophenium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hexafluorophosphate anion can also participate in ionic interactions, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Structural Analogues

Hexafluorophosphate salts vary primarily in their cationic components. Key structural analogs include:

Key Differences :

- Aromaticity: Unlike aliphatic ammonium cations, the benzyl group and thiophenium ring provide π-π interaction capabilities, similar to quinolinium salts .

Physicochemical Properties

Comparative data for select hexafluorophosphate salts:

| Property | 1-Benzyltetrahydrothiophenium PF₆⁻ (Inferred) | 1,3-Dimethylimidazolium PF₆⁻ | Tetrabutylammonium PF₆⁻ | HATU (PF₆⁻ derivative) |

|---|---|---|---|---|

| Melting Point (°C) | ~80–120 (estimated) | 150–200 | 180–200 | Decomposes >200 |

| Solubility | High in DCM, THF; moderate in water | Miscible with polar solvents | Soluble in acetone, DMF | Soluble in DMF, DMSO |

| Thermal Stability | Moderate (decomposes ~250°C) | Stable to 300°C | Stable to 250°C | Stable to 220°C |

| Moisture Sensitivity | Hydrolyzes slowly in humid conditions | Hydrolyzes in water | Low hydrolysis | Highly moisture-sensitive |

Sources :

Key Findings :

- The benzyltetrahydrothiophenium cation likely offers intermediate thermal stability compared to imidazolium (higher) and HATU (lower).

- Solubility trends correlate with cation hydrophobicity: tetrabutylammonium salts are less water-soluble than imidazolium derivatives .

A. Peptide Coupling Reagents

Hexafluorophosphate-based reagents like HATU and PyBOP are widely used for amide bond formation. Comparatively, 1-benzyltetrahydrothiophenium PF₆⁻ may exhibit:

- Slower Activation : Due to steric hindrance from the benzyl group, reducing reaction rates vs. HATU .

- Reduced Byproducts : Thiophenium cations may generate less toxic byproducts than benzotriazole derivatives.

B. Ionic Liquids

Imidazolium and quinolinium hexafluorophosphates are employed as green solvents. The target compound’s larger cation may:

- Lower Ionic Conductivity : Increased molecular weight reduces mobility .

- Enhanced Stability : Aromatic cations resist decomposition better than aliphatic analogs in electrochemical applications .

C. Photoinitiators

Quinolinium hexafluorophosphates (e.g., 1-methylquinolinium PF₆⁻) are used in epoxy curing. The benzyltetrahydrothiophenium analog could offer:

Stability and Handling

- Hydrolysis : Hexafluorophosphate anions are prone to hydrolysis in aqueous media, releasing HF. This risk is mitigated in hydrophobic cations like benzyltetrahydrothiophenium compared to hydrophilic imidazolium salts .

- Storage : Requires anhydrous conditions, similar to HATU and tetrabutylammonium salts .

Actividad Biológica

1-Benzyltetrahydrothiophenium hexafluorophosphate (BTHP) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a tetrahydrothiophene ring, which is known for its ability to interact with various biological targets. The hexafluorophosphate moiety enhances the compound's stability and solubility in polar solvents, making it suitable for biological applications.

The biological activity of BTHP can be attributed to several mechanisms:

- Non-Covalent Interactions : BTHP may interact with biological macromolecules through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions are crucial for binding to target proteins or enzymes.

- Influence on Biochemical Pathways : Compounds with similar structures have been reported to affect xenobiotic metabolism, indicating that BTHP may play a role in detoxification processes within the body.

- Pharmacokinetics : Preliminary studies suggest that BTHP exhibits good bioavailability, which is essential for its therapeutic efficacy.

Biological Activities

Research indicates that BTHP exhibits several promising biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antiseptic effects, suggesting that BTHP may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations into structurally related compounds indicate potential anticancer activity, warranting further exploration of BTHP in cancer research.

Case Studies and Research Findings

Several studies have investigated the biological activities of BTHP and similar compounds:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of BTHP against common bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

-

Cell Viability Assay :

- In vitro assays were conducted to assess the cytotoxic effects of BTHP on cancer cell lines. The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.

-

Metabolic Pathway Analysis :

- A metabolic profiling study revealed that BTHP influences pathways related to drug metabolism, enhancing the understanding of its role in xenobiotic processing within biological systems.

Comparative Analysis

The following table summarizes the biological activities of BTHP compared to other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-Benzyltetrahydrothiophenium | Yes | Yes | Non-covalent interactions |

| 1-(3,4-Dichlorobenzyl)pyrazole | Yes | Moderate | Enzyme inhibition |

| 3,4-Dichlorobenzoic acid | Limited | No | Weak interaction |

Q & A

Q. What are the optimal synthetic pathways for 1-Benzyltetrahydrothiophenium hexafluorophosphate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves anion exchange reactions, where a precursor (e.g., chloride salt) reacts with a hexafluorophosphate source (e.g., NH₄PF₆ or KPF₆) in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile. For example, analogous procedures for phosphazene derivatives involve dissolving the precursor in THF, adding a hexafluorophosphate salt, and stirring at room temperature for 48–72 hours . Purification often employs column chromatography or recrystallization. Characterization via ¹H/³¹P NMR and X-ray crystallography (for solid-state structure confirmation) is critical. Ensure stoichiometric control to avoid residual impurities .

Q. Which analytical methods are most reliable for quantifying hexafluorophosphate (PF₆⁻) content in this compound?

Methodological Answer: Gravimetric analysis using tetraphenylarsonium chloride ([(C₆H₅)₄As]Cl) is a classical method, forming an insoluble complex with PF₆⁻ for precise quantification . Spectrophotometric techniques with ferroin (a redox-sensitive dye) can also measure PF₆⁻ concentration in solution by monitoring absorbance changes at 510 nm . For modern labs, ion chromatography (IC) or ³¹P NMR integration (relative to an internal standard) provides rapid, non-destructive analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Refer to hexafluorophosphate safety data sheets (SDS): Use fume hoods to avoid inhalation of fine particulates, wear nitrile gloves, and employ eye protection. Hexafluorophosphate salts may hydrolyze to release HF under humid conditions; store in airtight containers with desiccants. Emergency protocols include immediate rinsing with water for skin/eye contact and calcium gluconate gel for HF exposure .

Advanced Research Questions

Q. How does the counterion (PF₆⁻) influence the electrochemical stability of 1-Benzyltetrahydrothiophenium salts in non-aqueous electrolytes?

Methodological Answer: PF₆⁻’s weakly coordinating nature enhances ionic conductivity in organic solvents (e.g., propylene carbonate or acetonitrile). Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can assess stability windows. For example, tetraethylammonium hexafluorophosphate exhibits stability up to 4.5 V vs. Li/Li⁺, suggesting similar behavior for benzyltetrahydrothiophenium analogs. Monitor for anion decomposition via in-situ Raman spectroscopy during charge-discharge cycles .

Q. What mechanistic role does this compound play in facilitating fluorination reactions?

Methodological Answer: Hexafluorophosphate salts often act as fluoride sources or stabilizers in deoxofluorination. For example, tetramethylfluoroformamidinium hexafluorophosphate (TFFH) transfers fluorine via SN2 mechanisms. For benzyltetrahydrothiophenium derivatives, kinetic studies (e.g., reaction progress NMR) and computational modeling (DFT) can elucidate whether PF₆⁻ participates in transition states or stabilizes intermediates .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer: Conduct accelerated stability tests by dissolving the compound in solvents of varying polarity (e.g., DMSO, THF, dichloromethane) and monitoring decomposition via ¹⁹F NMR at 25–60°C. Hydrolysis rates correlate with solvent dielectric constant; acetonitrile (ε = 37.5) minimizes PF₆⁻ hydrolysis compared to water-miscible solvents. Arrhenius plots can determine activation energy for degradation .

Data Contradictions and Resolution Strategies

-

Contradiction: Some studies report PF₆⁻ stability in acetonitrile, while others note hydrolysis in humid conditions.

Resolution: Control water content (<50 ppm) using molecular sieves and validate via Karl Fischer titration. Use anhydrous solvents and inert atmospheres (N₂/Ar) for reproducibility . -

Contradiction: Conflicting reports on electrochemical stability limits.

Resolution: Standardize testing conditions (electrode material, scan rate) and reference against Ag/AgCl or Fc/Fc⁺ to ensure comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.